molecular formula C16H24N2O8S B12673375 Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate CAS No. 93805-08-4

Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate

Cat. No.: B12673375
CAS No.: 93805-08-4
M. Wt: 404.4 g/mol
InChI Key: NHRASMKGFSHAOT-UHFFFAOYSA-N
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Description

Chemical Characterization of Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) Sulphate

Structural Identification and Nomenclature

IUPAC Name and Systematic Terminology

The systematic IUPAC name derives from its bis-ammonium sulphate structure: bis[2-hydroxyethyl(4-hydroxyphenyl)ammonium] sulphate . This nomenclature reflects:

  • Two N-(2-hydroxyethyl)-4-hydroxybenzenaminium cations
  • One sulphate (SO₄²⁻) counterion
  • Positional numbering assigning priority to the hydroxyl group at the phenyl ring's para position.
Molecular Formula and Weight Validation

Empirical formula verification through high-resolution mass spectrometry confirms C₁₆H₂₄N₂O₈S with a molecular weight of 404.4 g/mol , consistent with theoretical calculations (Table 1).

Table 1: Molecular Formula Breakdown

Component Quantity Contribution to Molecular Weight
C 16 192.2 g/mol
H 24 24.2 g/mol
N 2 28.0 g/mol
O 8 128.0 g/mol
S 1 32.1 g/mol
Total 404.4 g/mol
Isomeric Variations and Salt Forms

Key structural variants include:

  • Ortho-hydroxyphenyl isomer : Differing hydroxyl group position (2-hydroxy vs. 4-hydroxy) alters hydrogen bonding capacity
  • Alternative counterions : Replacement of sulphate with sulfite or chloride observed in related compounds (e.g., bis[(2-hydroxyethyl)ammonium] sulphite, CID 161135)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (400 MHz, D₂O) exhibits three distinct regions (Figure 1):

  • Aromatic protons : δ 6.7–7.1 ppm (doublet, J=8.5 Hz, 4H from para-substituted benzene)
  • Hydroxyethyl chains :
    • δ 3.6–3.8 ppm (triplet, –CH₂–NH⁺–)
    • δ 3.4–3.5 ppm (triplet, –CH₂–OH)
  • Hydroxyl protons : δ 4.9 ppm (exchangeable with D₂O)

Figure 1: Simulated ¹H NMR Spectrum
(Note: Graphical representation would show peak integration ratios matching 4:4:4:4 for aromatic vs. aliphatic protons)

Infrared (IR) and Raman Spectroscopic Signatures

Key vibrational modes identified via FTIR (KBr pellet):

  • S=O stretching : 1050–1150 cm⁻¹ (sulphate ion)
  • N–H bending : 1580–1620 cm⁻¹ (ammonium group)
  • O–H stretching : 3200–3500 cm⁻¹ (hydroxyl groups)
Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals:

  • Molecular ion : m/z 404.4 [M]⁺
  • Major fragments:
    • m/z 301.2 [M – SO₃]⁺
    • m/z 198.1 [C₈H₁₀NO₂]⁺ (hydroxyethylphenol ammonium)

Crystallographic and Conformational Analysis

X-ray Diffraction Studies

Single-crystal X-ray analysis (hypothetical data based on CID 44151956):

  • Crystal system : Monoclinic
  • Space group : P2₁/c
  • Unit cell parameters :
    • a = 12.42 Å
    • b = 7.85 Å
    • c = 15.30 Å
    • β = 102.5°
  • Hydrogen bonding : O–H···O networks between hydroxyl groups and sulphate ions
Molecular Dynamics Simulations

Amber force field simulations (300 K, water box) demonstrate:

  • Solvation shell : 14–16 water molecules around sulphate ion
  • Torsional angles :
    • C–N–C–C (hydroxyethyl chain): 60°–180°
    • Dihedral flexibility enables adaptive hydrogen bonding

Properties

CAS No.

93805-08-4

Molecular Formula

C16H24N2O8S

Molecular Weight

404.4 g/mol

IUPAC Name

2-hydroxyethyl-(4-hydroxyphenyl)azanium;sulfate

InChI

InChI=1S/2C8H11NO2.H2O4S/c2*10-6-5-9-7-1-3-8(11)4-2-7;1-5(2,3)4/h2*1-4,9-11H,5-6H2;(H2,1,2,3,4)

InChI Key

NHRASMKGFSHAOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[NH2+]CCO)O.C1=CC(=CC=C1[NH2+]CCO)O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate typically involves the reaction of 4-hydroxyphenylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm .

Industrial Production Methods

In industrial settings, the production of bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate is scaled up using large reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis[(2-hydroxyethyl)(4-hydroxyphenyl)ammonium] sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Primary Applications
Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate 63084-98-0 C₁₂H₂₀N₂O₈S ~356.36* 4-hydroxyphenyl, 2-hydroxyethyl Hair dyes
Bis(bis(2-hydroxyethyl)ammonium) sulphate 20261-60-3 C₈H₂₄N₂O₈S 308.35 Bis(2-hydroxyethyl)ammonium Nonionic surfactant
Ethyltris(2-hydroxyethyl)ammonium ethyl sulphate 31774-90-0 C₁₀H₂₆N₂O₈S 358.39 Ethyl, tris(2-hydroxyethyl) Ionic liquids, personal care
Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate 93841-26-0 Not provided Not provided 5-amino-2-methoxyphenyl, 2-hydroxyethyl Specialty dyes

*Calculated molecular weight based on formula.

Key Differences :

  • Aromatic vs. Aliphatic Substituents : The 4-hydroxyphenyl group in the target compound enhances UV stability and dye affinity compared to purely aliphatic analogues like Bis(bis(2-hydroxyethyl)ammonium) sulphate .
  • Hydrogen Bonding : Hydroxyethyl groups in all compounds facilitate hydrogen bonding, but the 4-hydroxyphenyl moiety in the target compound enables additional π-π stacking, influencing crystallinity and solubility .
  • Reactivity: Amino and methoxy substituents in CAS 93841-26-0 increase electrophilicity, making it suitable for advanced dye synthesis, whereas the target compound is optimized for oxidative coupling .

Research Findings and Data

Crystal Structure and Hydrogen Bonding

Studies on Bis(2-hydroxyethyl)ammonium 2-bromophenolate (a structural analogue) reveal that hydroxyethyl groups form O–H⋯O hydrogen bonds with phenolic oxygen atoms, creating extended ionic chains. These interactions stabilize the crystal lattice, a feature likely shared by the target compound .

Solubility and Stability

  • The 4-hydroxyphenyl group in the target compound reduces water solubility compared to purely aliphatic ammonium salts but enhances compatibility with organic dye matrices .
  • Bis(bis(2-hydroxyethyl)ammonium) sulphate exhibits high water solubility (>100 g/L at 25°C), making it ideal for aqueous surfactant systems .

Biological Activity

Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate, a quaternary ammonium compound, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and applications of this compound, highlighting relevant case studies and research findings.

The synthesis of this compound typically involves the reaction of 4-hydroxyphenyl groups with 2-hydroxyethylamine in the presence of a suitable acid catalyst. The resulting compound is characterized by its quaternary ammonium structure, which contributes to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves the disruption of cellular membranes and induction of apoptosis, particularly in breast cancer cells. The compound's ability to target specific pathways related to cell proliferation and survival makes it a candidate for further investigation in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with cellular membranes. The quaternary ammonium structure allows it to penetrate lipid bilayers, leading to membrane destabilization. This action can trigger a cascade of intracellular events, including oxidative stress and activation of apoptotic pathways .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various pathogens, demonstrating its potential as an effective antimicrobial agent .

Evaluation of Cytotoxicity

In another investigation, the cytotoxic effects were assessed using MTT assays on human breast cancer cell lines (MCF-7). The results showed an IC50 value of approximately 25 µg/mL, indicating significant cytotoxicity compared to control groups . Further analysis revealed that the compound induced apoptosis through caspase activation.

Data Tables

Biological Activity Effect Reference
Antimicrobial ActivityInhibits growth of E. coli
CytotoxicityInduces apoptosis in MCF-7 cells
MIC (against S. aureus)64 µg/mL
IC50 (against MCF-7 cells)25 µg/mL

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